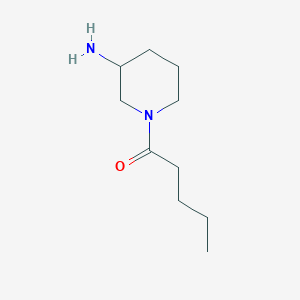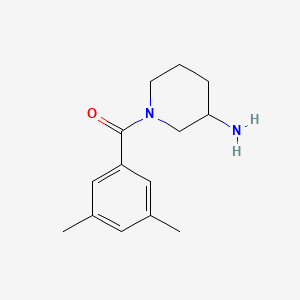
1-(3,5-Dimethylbenzoyl)piperidin-3-amine
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, such as “1-(3,5-Dimethylbenzoyl)piperidin-3-amine”, are synthesized through various intra- and intermolecular reactions . For instance, Arumugam et al. synthesized a piperidinone derivative with potential anticancer activity through a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 38 bonds, including 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 primary amine (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has delved into the synthesis of new s-triazine derivatives that incorporate pyrazole/piperidine/aniline moieties, focusing on molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations. These studies highlight intermolecular interactions and predict electronic properties, underscoring the compound's potential in diverse scientific applications (Shawish et al., 2021).
Chemical Transformations and Catalysis
The palladium-catalyzed C5(sp3)-H arylation of readily available piperidine derivatives, derived from biorenewable feedstocks like l-arginine, demonstrates the compound's utility in facilitating regiospecific and stereospecific chemical transformations. This process underscores its relevance in the development of novel synthetic pathways (Van Steijvoort et al., 2016).
Biological Activity Studies
Research on the synthesis and amine-induced ring-opening reactions of silyl-substituted thiophene 1,1-dioxides has been conducted, leading to the creation of silyl-substituted dienes. This work opens pathways for the development of novel compounds with potential biological activity, showcasing the versatility of piperidine derivatives in organic synthesis (Gronowitz et al., 1994).
Antibacterial Applications
A study focused on the environmentally benign synthesis of 3,5-dispirosubstituted piperidines in an aqueous micellar medium using iron(III) trifluoroacetate as a catalyst. These compounds were then screened for their in vitro antibacterial activity, revealing satisfactory antibacterial properties against tested bacteria. This research points to the compound's potential in developing new antibacterial agents (Lohar et al., 2016).
Antioxidant Properties
Another intriguing application comes from the synthesis of a new molecule featuring the piperidine moiety, which demonstrated significant antioxidant efficacy. Such findings suggest potential applications in pharmaceutical development, particularly in combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-11(2)8-12(7-10)14(17)16-5-3-4-13(15)9-16/h6-8,13H,3-5,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPPJHCRKYRHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
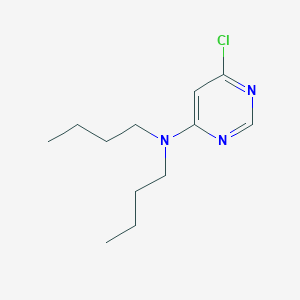
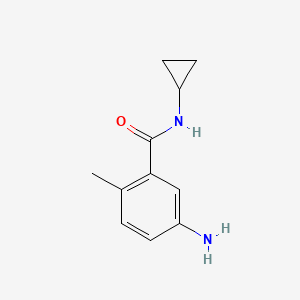
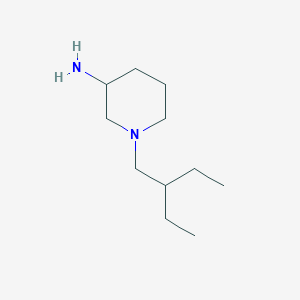
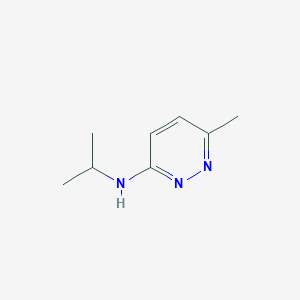
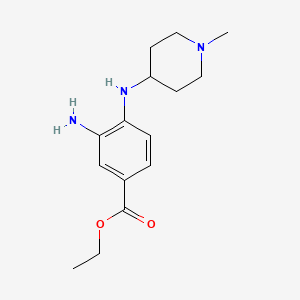
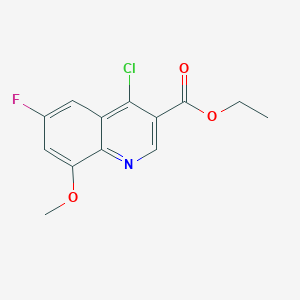
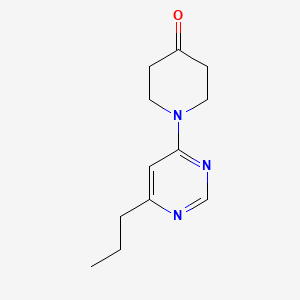
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)

